Fmoc-O-tert-butyl-D-4-hydroxyproline
Description
Historical Context and Evolution of Protected Hydroxyproline (B1673980) Derivatives in Synthetic Organic Chemistry
The journey to sophisticated building blocks like Fmoc-O-tert-butyl-D-4-hydroxyproline began with the pioneering work of Bruce Merrifield in the 1960s on solid-phase peptide synthesis (SPPS). This innovation dramatically simplified the synthesis of peptides, but the incorporation of functionalized amino acids like hydroxyproline presented unique challenges. The hydroxyl group of hydroxyproline is reactive and can lead to unwanted side reactions, such as O-acylation, during the peptide coupling steps.
Early research in the 1970s explored the synthesis of various hydroxyproline derivatives to circumvent these issues. nih.gov Initially, syntheses were often performed without hydroxyl protection, but this could lead to impurities and lower yields, especially in longer or more complex peptides. researchgate.net The development of orthogonal protection strategies became paramount. The advent of the Fmoc/tBu strategy in SPPS was a major breakthrough, allowing for the selective removal of protecting groups under different chemical conditions. du.ac.innih.gov This led to the creation of hydroxyproline derivatives where the hydroxyl group was masked by a protecting group, such as the tert-butyl ether, that was stable to the basic conditions used for Fmoc removal but could be cleaved simultaneously with other side-chain protecting groups during the final acid treatment. nih.gov This evolution provided the clean, high-fidelity synthesis required for modern peptide research.
Stereochemical Significance of D-4-Hydroxyproline in Peptide and Peptidomimetic Design
While the L-isomer of 4-hydroxyproline (B1632879) is a common component of collagen, the synthetic incorporation of its D-enantiomer, D-4-hydroxyproline, offers distinct advantages in the design of novel peptides and peptidomimetics. wikipedia.org The stereochemistry of the proline ring and its substituents profoundly influences the local conformation of the peptide backbone.
The pyrrolidine (B122466) ring of proline exists in two primary puckered conformations: Cγ-exo and Cγ-endo. The configuration of substituents at the 4-position dictates which pucker is favored. The (2R,4S) configuration of this compound constrains the ring into a specific pucker, which in turn influences the preceding peptide bond's torsional angles (psi, ψ) and its propensity to adopt a cis or trans conformation.
This conformational control is a powerful tool in drug design. By introducing D-4-hydroxyproline, researchers can:
Induce specific secondary structures , such as β-turns, which are critical for molecular recognition and binding to biological targets like enzymes and receptors.
Enhance metabolic stability , as peptides containing D-amino acids are often more resistant to degradation by proteases in the body, leading to a longer biological half-life. nih.gov
Create unique three-dimensional scaffolds for presenting key pharmacophoric groups in a precise orientation, a strategy used in the development of enzyme inhibitors and receptor antagonists. researchgate.net
Research has shown that D-proline chemotypes are present in a variety of enzyme inhibitors, including those targeting matrix metalloproteases (MMPs), demonstrating the therapeutic potential of incorporating this specific stereochemistry. researchgate.net
Foundational Role of Fmoc and tert-Butyl Protecting Groups in Research Methodologies
The widespread use of this compound is intrinsically linked to the success of the Fmoc/tBu orthogonal protection strategy in SPPS. nih.govrsc.org This methodology is the cornerstone of modern peptide synthesis and relies on the differential stability of the protecting groups. du.ac.inpeptide.com
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the α-amino group of the amino acid. Its key feature is its lability to bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net During each cycle of peptide synthesis, the Fmoc group is selectively removed to expose a free amine, which is then ready to be coupled with the next amino acid in the sequence.
The tert-Butyl (tBu) Group: The hydroxyl group on the D-4-hydroxyproline ring is protected as a tert-butyl ether. This group is completely stable to the basic conditions used for Fmoc removal. nih.gov However, it is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). peptide.com This cleavage is typically performed in the final step of the synthesis, concurrently with the cleavage of the completed peptide from the solid support resin and the removal of other acid-labile side-chain protecting groups.
This orthogonal scheme—where one protecting group is removed by a base and the other by an acid—prevents unintended deprotection and ensures the integrity of the growing peptide chain, enabling the efficient synthesis of highly complex and sensitive molecules. peptide.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 268729-12-0 | alfa-chemistry.comsigmaaldrich.compharmaffiliates.com |
| Molecular Formula | C24H27NO5 | sigmaaldrich.compharmaffiliates.comchemimpex.com |
| Molecular Weight | 409.48 g/mol | pharmaffiliates.comchemimpex.com |
| IUPAC Name | (2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | nih.govlgcstandards.com |
| Appearance | Off-white to pinkish white powder | chemimpex.com |
Overview of Current Academic Research Trajectories for this compound
Current research leveraging this compound is diverse, primarily focusing on medicinal chemistry and materials science.
In Medicinal Chemistry, the compound is used to synthesize peptidomimetics with enhanced therapeutic properties. Key research areas include:
Development of Enzyme Inhibitors: The rigid conformation imparted by D-4-hydroxyproline is exploited to design potent and selective inhibitors for enzymes like matrix metalloproteinases (MMPs) and other proteases, which are implicated in diseases such as cancer and arthritis. researchgate.netbiosynth.com
Stabilization of Bioactive Peptides: By replacing L-amino acids with D-4-hydroxyproline, researchers can create peptide analogs that are resistant to enzymatic degradation, a critical step in converting biologically active peptides into viable drug candidates. nih.gov
Probing Protein-Protein Interactions: The conformationally defined structures created using this building block are used to design peptides that can mimic or disrupt specific protein-protein interactions, which are central to many disease pathways. nih.gov
In Materials Science, the focus is on creating novel biomaterials with programmed structures and functions:
Collagen Mimetic Peptides (CMPs): Although natural collagen contains L-hydroxyproline, the incorporation of D-hydroxyproline derivatives allows for the fine-tuning of the stability and assembly of synthetic collagen triple helices. nih.gov These CMPs are used to study collagen biology and to develop new biomaterials for tissue engineering, drug delivery, and wound healing. medchemexpress.comnih.govnih.gov
Self-Assembling Nanostructures: The defined turn structures induced by D-4-hydroxyproline can be used to guide the self-assembly of peptides into well-ordered nanomaterials like fibrils and hydrogels.
| Protecting Group | Function | Cleavage Condition | Stability |
|---|---|---|---|
| Fmoc | α-Amino protection | Base (e.g., Piperidine) | Stable to acid |
| tert-Butyl (tBu) | Side-chain hydroxyl/carboxyl protection | Strong Acid (e.g., TFA) | Stable to base |
| Trityl (Trt) | Side-chain protection (Asn, Gln, His) | Strong Acid (e.g., TFA) | Stable to base |
| Boc (tert-butyloxycarbonyl) | Side-chain protection (Lys, Trp) | Strong Acid (e.g., TFA) | Stable to base |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXBYOKQUEIDW-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359657 | |
| Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464193-92-8 | |
| Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Fmoc O Tert Butyl D 4 Hydroxyproline
Advanced Synthetic Routes to Fmoc-O-tert-butyl-D-4-hydroxyproline
The synthesis of this compound is a multi-step process that demands precise control over stereochemistry and the strategic use of protecting groups to achieve the desired enantiomerically pure product.
Stereoselective Synthesis and Chiral Pool Approaches from Precursors
The primary route to this compound relies on the use of naturally occurring L-hydroxyproline as a chiral precursor. Through a series of stereochemical inversions, the D-enantiomer is obtained. A common strategy involves a Mitsunobu reaction, which proceeds with an inversion of configuration at the C-4 position of a suitably protected L-hydroxyproline derivative. For example, starting from a protected L-hydroxyproline, reaction with a nucleophile like benzoic acid or formic acid under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) yields the corresponding ester with the inverted D-configuration at the C-4 hydroxyl group. Subsequent hydrolysis of the ester reveals the D-4-hydroxyproline scaffold.
The chiral pool approach leverages the readily available and inexpensive trans-4-hydroxy-L-proline. nih.gov This strategy is advantageous as it starts with a molecule that already possesses the desired stereochemical information, which is then chemically manipulated to achieve the target D-configuration. The synthesis of various substituted prolines often begins with either cis- or trans-4-hydroxyproline, highlighting the importance of these precursors in the chiral pool. nih.govresearchgate.net
Installation of Fmoc and tert-Butyl Protecting Groups and Strategic Deprotection Considerations
Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions. biosynth.com In the synthesis of this compound, the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the hydroxyl group at the 4-position is protected by the acid-labile tert-butyl (tBu) group. iris-biotech.de This orthogonal protection scheme is crucial for solid-phase peptide synthesis (SPPS), as it allows for the selective removal of one protecting group without affecting the other. iris-biotech.deresearchgate.net
The Fmoc group is typically introduced by reacting the amino group of the D-4-hydroxyproline derivative with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. nih.gov The tert-butyl ether is formed by treating the hydroxyl group with isobutylene (B52900) or tert-butyl bromide in the presence of a strong acid catalyst.
The orthogonality of the Fmoc and tert-butyl groups is a cornerstone of modern peptide synthesis. iris-biotech.decsic.es The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.compeptide.com In contrast, the tert-butyl group is stable to these basic conditions but is efficiently removed by strong acids, such as trifluoroacetic acid (TFA), typically in the final cleavage step of SPPS. iris-biotech.decreative-peptides.com This differential lability allows for the stepwise elongation of the peptide chain by removing the N-terminal Fmoc group before each coupling step, while the side-chain protecting groups, including the O-tert-butyl ether, remain intact until the final deprotection. peptide.com
Table 1: Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Protected Functionality | Deprotection Reagent |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | 20% Piperidine in DMF |
| tert-Butyl | tBu | Hydroxyl group | Trifluoroacetic acid (TFA) |
Derivatization Strategies of this compound
The unique structure of this compound allows for a variety of chemical modifications, leading to the creation of novel amino acid analogs with diverse functionalities for advanced research.
Site-Specific Modification of the Hydroxyl Moiety for Functionalization
While the tert-butyl group provides robust protection for the hydroxyl group, its removal allows for site-specific functionalization. After selective deprotection of the tert-butyl group, the revealed hydroxyl moiety can be modified in numerous ways. For instance, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide range of functional groups at the 4-position of the proline ring, including azides, thiols, and various alkyl or aryl groups, thereby creating a library of proline analogs with tailored properties. nih.gov
Synthesis and Application of Fluorinated Analogues, Including Perfluoro-tert-butyl Hydroxyproline (B1673980)
Fluorinated amino acids are of significant interest in medicinal chemistry and structural biology due to the unique properties conferred by fluorine, such as increased metabolic stability and altered conformational preferences. nih.gov The synthesis of fluorinated analogs of D-4-hydroxyproline can be achieved by employing fluorinating reagents like diethylaminosulfur trifluoride (DAST) on a protected hydroxyproline derivative, which typically proceeds with inversion of stereochemistry. nih.gov
A particularly noteworthy fluorinated analog is perfluoro-tert-butyl hydroxyproline. This derivative is synthesized via a Mitsunobu reaction between a protected hydroxyproline and perfluoro-tert-butanol. nih.govacs.org The resulting perfluoro-tert-butyl ether introduces a highly fluorinated tag containing nine chemically equivalent fluorine atoms. This feature makes it an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The strong, sharp singlet signal from the nine equivalent fluorine atoms allows for highly sensitive detection, even at low concentrations, making it a valuable tool for studying peptide conformation, protein-protein interactions, and enzyme kinetics in complex biological mixtures. acs.orgresearchgate.net
Table 2: Applications of Fluorinated Hydroxyproline Analogues
| Fluorinated Analogue | Key Feature | Primary Application |
|---|---|---|
| 4-Fluoro-D-proline | Stereoelectronic effects | Modulating peptide conformation |
| Perfluoro-tert-butyl D-hydroxyproline | Nine equivalent ¹⁹F atoms | Highly sensitive ¹⁹F NMR probe |
Development of Diverse Side-Chain Conjugates for Advanced Research Applications
The strategic modification of the side chain of D-4-hydroxyproline has led to the development of a wide array of conjugates for various research purposes. The "proline editing" approach, for example, utilizes the hydroxyl group as a handle for introducing a vast range of functionalities. nih.gov After incorporation of Fmoc-hydroxyproline into a peptide, the hydroxyl group can be orthogonally deprotected and modified on the solid phase. nih.gov
This strategy has been used to synthesize proline derivatives bearing handles for bioorthogonal chemistry, such as azides and alkynes for click chemistry, or tetrazines for inverse-electron-demand Diels-Alder reactions. nih.gov Furthermore, recognition motifs like biotin, fluorescent probes, and even small molecule drugs can be conjugated to the proline scaffold. These diverse side-chain conjugates provide powerful tools for chemical biology, enabling the study of biological processes, the development of targeted therapeutics, and the creation of novel biomaterials. chemimpex.combiosynth.comchemimpex.com
Conformational Analysis and Stereochemical Influence of Fmoc O Tert Butyl D 4 Hydroxyproline
Pyrrolidine (B122466) Ring Puckering Dynamics (Cγ-endo and Cγ-exo) and their Modulation
The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up), where the Cγ atom deviates from the plane defined by the other four ring atoms, either on the same side as the carboxyl group (endo) or on the opposite side (exo). The puckering preference is a critical determinant of the peptide backbone's local geometry and is significantly influenced by the nature and stereochemistry of substituents on the ring.
For 4-substituted prolines, the ring pucker is largely governed by stereoelectronic effects, particularly the gauche effect, where an electronegative substituent at the C4 position prefers to be gauche to the ring nitrogen. In the case of (2S,4R)-4-hydroxyproline (the naturally occurring L-trans isomer), the hydroxyl group is in the trans position relative to the carboxyl group. This 4R-substituent favors a Cγ-exo pucker to accommodate the gauche effect.
Conversely, Fmoc-O-tert-butyl-D-4-hydroxyproline possesses a (2R,4S) configuration. The hydroxyl group (protected as a tert-butyl ether) is in a trans orientation relative to the carboxyl group. This stereochemistry is analogous to the 4R-configuration in the L-proline series. Therefore, based on the gauche effect involving the electronegative ether oxygen, a Cγ-exo pucker would be the predicted favored conformation. This Cγ-exo pucker preorganizes the backbone dihedral angles (φ, ψ) into a conformation conducive to forming polyproline II (PPII) type helices.
However, the presence of the bulky tert-butyl group introduces a significant steric factor that can modulate this electronic preference. Research on 4-tert-butylprolines has shown that such sterically demanding groups strongly favor a pseudoequatorial orientation on the pyrrolidine ring to minimize steric strain. This steric preference can sometimes override the stereoelectronic gauche effect. For a trans-4-substituted L-proline, a pseudoequatorial placement of a bulky group was found to induce a Cγ-endo pucker, which is opposite to the preference dictated by an electronegative substituent. Given that this compound has the analogous stereochemistry, the bulky O-tert-butyl group could potentially shift the conformational equilibrium from a purely exo pucker towards a higher population of the endo state compared to the unprotected D-4-hydroxyproline.
Therefore, the pyrrolidine ring of a peptide-incorporated this compound residue likely exists in a dynamic equilibrium between the Cγ-exo and Cγ-endo states. The precise population of each state is a delicate balance between the stereoelectronic preference of the ether oxygen for the exo pucker and the steric demand of the tert-butyl group, which may favor the endo pucker. This nuanced conformational landscape is a key feature that can be exploited in peptide design.
Table 1: Predicted Influence of 4-Substituents on Pyrrolidine Ring Pucker in D-Proline Derivatives
| Substituent at C4 (trans) | Dominant Effect | Predicted Favored Pucker |
| -OH | Stereoelectronic (Gauche) | Cγ-exo |
| -F | Stereoelectronic (Gauche) | Cγ-exo |
| -O-tert-butyl | Stereoelectronic vs. Steric | Dynamic equilibrium, likely favoring Cγ-exo but with a significant Cγ-endo population |
Stereoelectronic Effects of D-4-Hydroxyproline Residues on Peptide Conformation
Stereoelectronic effects, which encompass the influence of orbital interactions on the geometry and stability of a molecule, are paramount in dictating the conformational behavior of peptides containing D-4-hydroxyproline residues. The primary stereoelectronic influence in 4-substituted prolines is the gauche effect, which arises from hyperconjugative interactions between the C-C and C-N bonds of the pyrrolidine ring and the C4-substituent.
As discussed, the electronegative oxygen atom of the O-tert-butyl group in the D-4-hydroxyproline derivative favors a Cγ-exo pucker. This puckering preorganizes the backbone dihedral angle φ to approximately -75°, a value characteristic of the extended polyproline II (PPII) helix. The PPII helix is a crucial structural motif in many biologically important proteins, including collagen, and is involved in signal transduction and protein-protein recognition.
While the bulky tert-butyl group may sterically oppose a pure Cγ-exo conformation, the electronic influence of the ether oxygen still plays a significant role. Studies on (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline (B1632879), which has a strongly electron-withdrawing substituent, have shown that this residue promotes a PPII helix. nih.gov This suggests that the stereoelectronic effects of a 4R-type substituent (analogous to the D-isomer) can strongly favor an extended peptide conformation. Therefore, even with the steric bulk of the tert-butyl group, the D-4-hydroxyproline residue is expected to act as a potent inducer of the PPII helical conformation in a peptide chain.
Impact on Peptide Bond Isomerization (cis/trans) and its Kinetic Implications
The peptide bond preceding a proline residue (the X-Pro bond) is unique in that it can adopt both cis and trans conformations with a relatively small energy difference, in contrast to non-prolyl peptide bonds where the trans form is overwhelmingly favored. The interconversion between these two isomers is a slow process and can be a rate-limiting step in protein folding.
The conformational preferences of the pyrrolidine ring are directly coupled to the cis/trans isomerization equilibrium of the preceding peptide bond. The Cγ-exo pucker, favored by the stereoelectronics of the D-4-hydroxyproline derivative, is known to stabilize the trans conformation of the peptide bond. nih.gov This stabilization arises because the exo pucker allows for an optimal geometry for the n→π* interaction between the preceding carbonyl oxygen and the proline carbonyl carbon, an interaction that is only present in the trans isomer.
Conversely, the Cγ-endo pucker is more compatible with the cis conformation. Therefore, by influencing the ring pucker equilibrium, the O-tert-butyl-D-4-hydroxyproline residue can modulate the ratio of cis to trans isomers (Ktrans/cis). Given the stereoelectronic preference for the Cγ-exo pucker, it is expected that the incorporation of this residue will increase the population of the trans isomer relative to unsubstituted proline.
The steric bulk of the tert-butyl group could also influence the isomerization kinetics. While it might be expected to disfavor the more sterically crowded cis conformation, its potential to promote a Cγ-endo pucker could partially offset this effect. The precise kinetic implications—whether the rate of interconversion is accelerated or decelerated—would depend on the transition state energetics, which are complex and have not been extensively studied for this specific derivative. However, the thermodynamic stabilization of the trans isomer is a key consequence of incorporating this residue.
Table 2: Expected Influence of 4-Substituted D-Proline Derivatives on Prolyl Peptide Bond Isomerization
| Derivative | Favored Ring Pucker | Expected Impact on Ktrans/cis | Rationale |
| D-Proline | Mixture of endo/exo | Baseline | No strong electronic bias |
| D-4-Hydroxyproline | Cγ-exo | Increase | Stereoelectronic stabilization of trans |
| O-tert-butyl-D-4-hydroxyproline | Predominantly Cγ-exo | Significant Increase | Stereoelectronic stabilization of trans, potentially enhanced by steric repulsion in the cis form |
Rational Design of Conformationally Constrained Peptides Utilizing D-4-Hydroxyproline
The unique conformational properties of this compound make it a powerful tool for the rational design of peptides with predefined three-dimensional structures. By strategically placing this amino acid within a peptide sequence, chemists can enforce specific local conformations, such as β-turns and polyproline II helices, which are often critical for biological activity.
The use of D-amino acids, in general, can induce turns in peptide chains and increase resistance to proteolytic degradation. When combined with the inherent rigidity of the proline ring, D-4-hydroxyproline derivatives become particularly effective at nucleating and stabilizing specific secondary structures. The preference for a Cγ-exo pucker and a trans peptide bond makes O-tert-butyl-D-4-hydroxyproline an excellent choice for promoting extended PPII helical structures. This is particularly useful in the design of collagen mimetics, protein-protein interaction inhibitors, and other bioactive peptides where an extended conformation is required for binding to a biological target.
The Fmoc and tert-butyl protecting groups are well-suited for standard solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group is base-labile, allowing for iterative deprotection and coupling, while the tert-butyl ether is stable to the basic conditions used for Fmoc removal and is typically cleaved under strongly acidic conditions during the final cleavage from the resin. nih.gov This orthogonality allows for the seamless incorporation of O-tert-butyl-D-4-hydroxyproline into complex peptide sequences.
For example, in the design of a peptide to mimic a protein binding loop that adopts a PPII helix, the substitution of a native proline or other amino acid with this compound can pre-organize the peptide into the desired bioactive conformation. This "pre-organization" can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. The bulky tert-butyl group can also be used to create specific steric interactions within the peptide or with its target, further refining the structure and activity. The ability to lock a peptide into a singular, bioactive conformation is a central goal of modern peptide design, and this compound provides a reliable and effective means to achieve this. nih.govyoutube.com
Applications of Fmoc O Tert Butyl D 4 Hydroxyproline in Peptide Synthesis Research
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS, prized for its mild reaction conditions and orthogonal protection scheme. ub.edunih.gov In this strategy, the base-labile Fmoc group provides temporary protection for the α-amino group, while acid-labile groups, such as the tert-butyl ether, offer semi-permanent protection for reactive side chains. iris-biotech.debiosynth.com Fmoc-O-tert-butyl-D-4-hydroxyproline is tailor-made for this approach, with the Fmoc group ensuring seamless chain elongation and the tert-butyl group safeguarding the hydroxyl functionality of the hydroxyproline (B1673980) residue. iris-biotech.deresearchgate.net
Difficult couplings, often arising from steric hindrance or peptide aggregation on the solid support, can be addressed by several strategies. nih.govresearchgate.net These include the use of more potent activating reagents, such as uronium or phosphonium (B103445) salts, and the optimization of reaction conditions, for instance, by elevating the temperature. nih.govchempep.com For proline and its derivatives, which are secondary amines, coupling can sometimes be slower compared to primary amino acids. nih.gov Extended coupling times or double coupling protocols are often employed to ensure complete acylation and maximize yields. nih.gov
Research into "difficult" peptide sequences has led to the development of various protocols to enhance coupling efficiency. nih.gov The choice of solvent can also play a crucial role, with some solvent systems being more effective at solvating the growing peptide chain and preventing aggregation. researchgate.net While specific data on the coupling efficiency of this compound across a wide range of complex sequences is not extensively tabulated in the literature, the general principles of optimizing peptide couplings are directly applicable.
Table 1: Factors Influencing Coupling Efficiency in SPPS
| Factor | Description | Strategies for Optimization |
| Steric Hindrance | The spatial bulk of the amino acid side chains and protecting groups. | Use of potent coupling reagents (e.g., HATU, HCTU), extended reaction times, double coupling. |
| Peptide Aggregation | The tendency of the growing peptide chain to fold and form intermolecular hydrogen bonds on the resin. | Use of "difficult sequence" protocols, chaotropic salts, elevated temperatures, or specialized resins. |
| Coupling Reagents | The chemical used to activate the carboxylic acid of the incoming amino acid. | Selection of appropriate uronium/aminium or phosphonium salt reagents. |
| Solvent System | The solvent used for the coupling reaction. | Use of solvents that promote resin swelling and disrupt peptide aggregation (e.g., DMF, NMP). |
The core of the Fmoc/tBu strategy lies in its orthogonality, allowing for the selective removal of the Fmoc group without affecting the acid-labile side-chain protecting groups. iris-biotech.debiosynth.com The Fmoc group is typically removed using a secondary amine base, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.goviris-biotech.de The tert-butyl ether protecting the hydroxyl group of the D-4-hydroxyproline is stable to these basic conditions and is cleaved at the end of the synthesis during the final acidolytic cleavage from the resin, typically with trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com
However, the repetitive use of a base for Fmoc deprotection can lead to side reactions. One of the most significant side reactions, particularly relevant to proline-containing peptides, is the formation of diketopiperazines. google.com This occurs when the N-terminal dipeptide, after Fmoc deprotection, cyclizes and cleaves from the resin. This is especially problematic when proline or its derivatives are at the C-terminus or penultimate position. google.com Strategies to mitigate this include the use of sterically hindered resins like 2-chlorotrityl chloride resin or the coupling of pre-formed dipeptides. google.com
Another common side reaction in Fmoc-SPPS is aspartimide formation, which occurs when an aspartic acid residue is present in the sequence. nih.gov While not directly related to hydroxyproline, it highlights the importance of carefully managing reaction conditions during SPPS.
The final cleavage and deprotection step using strong acid (e.g., TFA) generates reactive carbocations from the cleavage of tert-butyl-based protecting groups. sigmaaldrich.commerckmillipore.com These can lead to the alkylation of sensitive residues like tryptophan and methionine. To prevent these side reactions, scavengers such as water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT) are added to the cleavage cocktail. sigmaaldrich.comthermofisher.com
Table 2: Orthogonal Deprotection in Fmoc/tBu SPPS
| Protecting Group | Linkage | Cleavage Reagent | Stability |
| Fmoc | α-Amino | 20% Piperidine in DMF | Acid-stable |
| tert-Butyl (tBu) | Side-chain hydroxyl | 95% Trifluoroacetic acid (TFA) | Base-stable |
Role in Solution-Phase Peptide Synthesis Strategies
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments for convergent approaches. This compound is also utilized in solution-phase synthesis.
In a notable example, Fmoc-Pro-Hyp(tBu)-Gly-OH was synthesized in solution as a building block for collagen mimetic peptides. nih.gov This approach involved standard solution-phase coupling techniques and purification by chromatography to yield the protected tripeptide in high purity. nih.gov The use of the tert-butyl protecting group for the hydroxyproline side chain was crucial for preventing side reactions during the synthesis and for ensuring that the final deprotection could be performed efficiently.
Solution-phase synthesis offers the advantage of allowing for the purification and characterization of intermediates at each step, which can be beneficial for ensuring the quality of the final product. However, it is generally more labor-intensive and less amenable to automation than SPPS. The choice between solid-phase and solution-phase synthesis often depends on the specific target peptide and the scale of the synthesis.
Development of Robust Peptide Building Blocks for Fragment Condensation and Convergent Synthesis
For the synthesis of long peptides and small proteins, a linear, stepwise SPPS approach can become inefficient due to accumulating side reactions and decreasing yields. A more elegant and efficient strategy is convergent synthesis, which involves the synthesis of several smaller, protected peptide fragments that are then coupled together to form the final, full-length peptide. researchgate.netacs.org
The synthesis of protected peptide fragments requires careful selection of protecting groups and cleavage strategies. The use of highly acid-labile resins, such as 2-chlorotrityl chloride resin, allows for the cleavage of the protected peptide fragment from the solid support while keeping the side-chain protecting groups, like the tert-butyl ether on hydroxyproline, intact. acs.org These protected fragments can then be purified and used in subsequent fragment condensation steps, either on a solid support or in solution. The development of such robust building blocks is a key area of research aimed at making the synthesis of large and complex peptides more accessible and efficient. researchgate.netthieme-connect.de
Integration of Fmoc O Tert Butyl D 4 Hydroxyproline in Peptidomimetic and Collagen Mimetic Research
Design Principles for Peptidomimetics Incorporating D-4-Hydroxyproline Residues
Peptidomimetics are compounds designed to replicate the structural and functional attributes of natural peptides, often with enhanced stability, bioavailability, or receptor selectivity. The incorporation of conformationally constrained residues like D-4-hydroxyproline is a key strategy in their design. The use of the Fmoc-O-tert-butyl protected form facilitates its seamless integration during standard solid-phase peptide synthesis.
A primary application of D-4-hydroxyproline in peptidomimetics is to induce specific secondary structures, particularly β-turns. acs.org β-turns are crucial elements in protein folding, molecular recognition, and protein-protein interactions, consisting of a four-amino-acid residue sequence that reverses the direction of the polypeptide chain.
The design principle hinges on the constrained pyrrolidine (B122466) ring of the D-proline scaffold. Ethers of D-4-hydroxyproline, when strategically placed at the i+1 or i+2 positions of a turn sequence, can effectively nucleate and stabilize a β-turn structure. acs.org For instance, research has demonstrated that ethers of cis or trans D-4-hydroxyproline adjacent to another constrained residue can reliably introduce a β-turn into a peptide backbone, a conformation confirmed by NMR experiments on model tetrapeptides. acs.org This ability to pre-organize a peptide into a specific turn conformation is invaluable for designing molecules that can mimic the bioactive conformation of a native peptide ligand, thereby enhancing its binding affinity to a biological target. nih.govnih.gov Beyond simple turns, the conformational rigidity of the proline ring can influence larger secondary structures, such as stabilizing polyproline II (PPII) helices, which are themselves important recognition motifs. nih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, systematically altering a molecule's structure to understand its impact on biological activity. wikipedia.orgdrugdesign.org Incorporating residues like D-4-hydroxyproline provides a powerful tool for these studies by introducing conformational restraint. nih.gov By locking a portion of the peptide backbone into a defined geometry, researchers can reduce the number of accessible conformations, making it easier to deduce the specific three-dimensional arrangement required for activity. nih.gov
The use of conformationally restricted amino acids has proven effective in enhancing protein stability and stabilizing protein recognition epitopes within smaller peptides. nih.gov This restriction limits the available conformations for the proline residue, with the φ torsion angle being significantly constrained. nih.gov When the native L-proline in a bioactive peptide is replaced with D-4-hydroxyproline, the resulting change in backbone geometry and steric presentation of side chains can lead to profound effects on activity. This systematic substitution allows for a detailed exploration of the pharmacophore, helping to identify which elements are essential for binding and which can be modified to improve properties like potency or selectivity. wikipedia.org The tert-butyl ether protection on the hydroxyl group in Fmoc-O-tert-butyl-D-4-hydroxyproline is stable during synthesis and is removed during the final acid cleavage, yielding the free hydroxyl group which can also participate in molecular interactions or serve as a handle for further functionalization.
Analytical and Spectroscopic Characterization Methodologies for Fmoc O Tert Butyl D 4 Hydroxyproline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For Fmoc-O-tert-butyl-D-4-hydroxyproline, both standard and advanced NMR methods provide comprehensive insights into its molecular framework and the dynamic behavior of its derivatives.
High-Resolution 1H and 13C NMR for Structural Elucidation
High-resolution proton (¹H) and carbon-13 (¹³C) NMR are indispensable for verifying the covalent structure of this compound. The chemical shifts (δ), signal multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of every atom within the molecule.
While a complete, experimentally verified spectral assignment from a single source is not publicly available, the expected chemical shifts can be predicted based on the known values for its constituent functional groups: the Fmoc group, the tert-butyl group, and the 4-hydroxyproline (B1632879) ring. scienceopen.comnrel.govrsc.orgnih.gov The aromatic protons of the fluorenyl moiety of the Fmoc group are expected to appear in the downfield region (approx. 7.2-7.8 ppm). scienceopen.com The nine equivalent protons of the tert-butyl ether protecting group would yield a characteristic sharp singlet in the upfield region (approx. 1.2-1.4 ppm). The protons on the pyrrolidine (B122466) ring and the Fmoc's CH and CH₂ groups would appear in the intermediate region of the spectrum. scienceopen.com
Similarly, ¹³C NMR provides a map of the carbon skeleton. The carbonyl carbons of the carboxylic acid and the Fmoc carbamate (B1207046) are the most deshielded, appearing far downfield. The aromatic carbons of the Fmoc group resonate around 120-145 ppm, while the aliphatic carbons of the pyrrolidine ring and the tert-butyl group appear in the upfield region. scienceopen.com Computational methods and machine learning models are increasingly used to predict NMR chemical shifts with high accuracy, serving as a valuable tool in structural assignment. nrel.govrsc.org
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis and purification of Fmoc-protected amino acids, ensuring the high quality required for applications like solid-phase peptide synthesis (SPPS).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantioseparation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA), is employed to separate the main compound from any synthesis-related impurities. ajpamc.comgoogle.com Commercial suppliers often guarantee a purity of ≥98% or ≥99% as determined by this method. sigmaaldrich.com The quality of the starting Fmoc-amino acid is paramount, as even small impurities can significantly impact the yield and purity of the final synthetic peptide. sigmaaldrich.comajpamc.comnih.gov
Furthermore, HPLC is crucial for assessing enantiomeric purity. While standard RP-HPLC cannot separate enantiomers, chiral HPLC methods can. sigmaaldrich.com For proline and hydroxyproline (B1673980) derivatives, polysaccharide-based chiral stationary phases (CSPs), such as CHIRALPAK IA or IC, are effective for separating D- and L-enantiomers. rsc.orgrsc.orgresearchgate.netimpactfactor.org This is critical for ensuring that the correct stereoisomer is used in peptide synthesis, thereby preventing the formation of undesired diastereomeric peptide impurities. rsc.org In some cases, derivatization of the amino acid with a fluorescent tag like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is performed before or after the separation to enhance detection sensitivity. impactfactor.orgtandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Derivatized Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantitative analysis of amino acids. However, due to the low volatility of amino acids, including hydroxyproline, a derivatization step is mandatory prior to GC analysis. sigmaaldrich.com this compound itself is not suitable for direct GC-MS analysis. The analysis would typically involve the acid-catalyzed removal of the Fmoc group, followed by chemical derivatization of the resulting O-tert-butyl-D-4-hydroxyproline.
A common derivatization strategy involves silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form N,O-bis(tert-butyldimethylsilyl) derivatives. researchgate.netnorthwestern.edu This process replaces the active hydrogens on the amine and carboxyl groups with nonpolar TBDMS groups, rendering the molecule volatile and thermally stable for GC analysis.
The gas chromatograph separates the derivatized analyte from other components in the sample mixture before it enters the mass spectrometer. The mass spectrometer then fragments the molecule, producing a characteristic mass spectrum. For TBDMS-derivatized amino acids, a common and diagnostically important fragment ion corresponds to the loss of a tert-butyl group ([M-57]⁺), which is often used for quantification in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. researchgate.netnorthwestern.edu Other derivatization methods, such as esterification followed by acylation with trifluoroacetic anhydride (B1165640) (TFAA), have also been successfully used for the GC-MS analysis of hydroxyproline. nih.govnih.gov
X-ray Crystallography for Solid-State Conformational Analysis
X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, one can calculate an electron density map and build an atomic model of the molecule. researchgate.net
For this compound, a single-crystal X-ray structure would provide definitive information on:
Bond lengths, bond angles, and torsion angles.
The conformation (puckering) of the pyrrolidine ring, which is a critical determinant of the secondary structure of peptides containing this residue. researchgate.netnih.gov
The orientation of the bulky Fmoc and tert-butyl groups relative to the proline ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid group and π-stacking interactions between the aromatic Fmoc groups of adjacent molecules. researchgate.netresearchgate.net
While a specific crystal structure for this compound is not reported in the reviewed literature, studies on similar Fmoc-amino acids and hydroxyproline derivatives demonstrate the utility of this technique. researchgate.netnih.gov For example, the crystal structure of a related Fmoc-hydroxyproline derivative revealed an endo proline ring pucker and a cis conformation about the Fmoc-proline bond. researchgate.net Such data are invaluable for understanding the conformational biases that these modified amino acids impart when incorporated into peptide chains, which is essential for rational peptide design. researchgate.netacs.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely employed for the analysis of the secondary structure of peptides and proteins in solution. This method is predicated on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The peptide bond itself is the principal chromophore in the far-ultraviolet (far-UV) region (typically 190-250 nm), and its spatial arrangement within ordered secondary structures like α-helices, β-sheets, and polyproline II (PPII) helices gives rise to characteristic CD spectra.
The distinct CD spectral signatures associated with common secondary structural elements allow for both qualitative and quantitative assessment of a peptide's conformation. nih.govspringernature.com
α-Helices are typically characterized by a positive band near 192 nm and two negative bands of similar magnitude at approximately 208 nm and 222 nm.
β-Sheets generally exhibit a negative band around 217 nm and a positive band near 195 nm.
Random coil or disordered structures lack a defined secondary structure and consequently show a strong negative band below 200 nm.
Polyproline II (PPII) helices , a common conformation for proline-rich sequences, are distinguished by a strong negative band around 206 nm and a weaker positive band near 228 nm. nih.gov
While specific research studies detailing the CD spectroscopic analysis of peptides containing this compound are not prevalent in publicly accessible literature, valuable insights can be drawn from studies on analogous compounds. Research on peptides incorporating proline derivatives with bulky substituents at the 4-position provides a strong basis for understanding the conformational impact of the O-tert-butyl group.
For instance, a study on peptides containing (2S,4R)-perfluoro-tert-butyl-4-hydroxyproline, an analogue with a similarly bulky, non-hydrogen bonding group at the 4-position, demonstrated a pronounced influence on the peptide's secondary structure. The incorporation of this modified amino acid was shown to promote a polyproline II (PPII) helical conformation. nih.gov The CD spectrum of a model peptide Ac-GPPXPPGY-NH2, where X was the perfluoro-tert-butyl hydroxyproline derivative, displayed the characteristic features of a PPII helix: a positive band with a maximum at 228 nm and a negative band at 205 nm. nih.gov
The data indicated that the (2S,4R)-perfluoro-tert-butyl hydroxyproline residue had a greater propensity for inducing a PPII helix structure compared to a standard proline residue in the same peptide sequence. nih.gov This suggests that the steric bulk of the tert-butyl ether group at the C4 position plays a crucial role in stabilizing this specific helical conformation.
The table below summarizes the comparative CD spectroscopic data for model peptides, illustrating the conformational effect of the substituted proline derivative.
| Peptide Sequence (Ac-GPPXPPGY-NH2) | Wavelength of Positive Band (λmax) | Mean Residue Ellipticity at 228 nm ([θ]₂₂₈) (deg·cm²·dmol⁻¹) | Wavelength of Negative Band (λmin) | Inferred Secondary Structure Propensity |
| X = Proline | ~228 nm | 2950 | Not specified | PPII Helix |
| X = (2S,4R)-perfluoro-tert-butyl-4-hydroxyproline | 228 nm | 3770 | 205 nm | Enhanced PPII Helix |
Table based on data from a study on a closely related perfluoro-tert-butyl derivative, used here as an illustrative example of the expected impact of a bulky C4 substituent. nih.gov
These findings underscore the utility of CD spectroscopy in elucidating the structural consequences of incorporating non-canonical amino acids like this compound into peptide chains. The technique provides critical data on how such modifications can be used to stabilize specific secondary structures, a key aspect in the rational design of peptides with defined conformations and biological functions.
Emerging Research Frontiers and Translational Opportunities in Fmoc O Tert Butyl D 4 Hydroxyproline Chemistry
Novel Methodologies in Rational Peptide and Protein Engineering
Fmoc-O-tert-butyl-D-4-hydroxyproline is instrumental in advancing rational peptide and protein engineering. Its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS) allows for the creation of complex and structurally diverse molecules with tailored functions. chemimpex.com The stability conferred by the tert-butyl protecting group and the precise control offered by the Fmoc strategy enable the synthesis of modified proteins for applications in enzyme engineering and the development of therapeutic peptides. chemimpex.com
A key methodology that leverages hydroxyproline (B1673980) derivatives is "proline editing." This approach involves incorporating an unprotected hydroxyproline residue into a peptide sequence during SPPS. nih.gov Subsequently, the hydroxyl group is selectively modified on the solid support, allowing for the introduction of diverse functionalities. While the tert-butyl group in this compound is not readily removed selectively on the solid phase, the principle of using a protected hydroxyproline highlights the versatility of these building blocks in creating functionally diverse peptides. nih.gov The D-configuration of the title compound is particularly useful for introducing unique conformational constraints, such as β-turns, which are critical for molecular recognition and biological activity.
Table 1: Role of this compound in Peptide Engineering
| Feature | Contribution to Peptide Engineering | Research Application |
| Fmoc Protecting Group | Allows for selective protection and deprotection of the α-amine group during SPPS. chemimpex.com | Essential for the stepwise elongation of peptide chains. chemimpex.com |
| tert-Butyl Ether Group | Protects the 4-hydroxyl group, preventing unwanted side reactions and enhancing stability. | Facilitates the synthesis of complex peptides with multiple functional groups. chemimpex.com |
| D-Configuration | Introduces specific conformational constraints and rigidity into the peptide backbone. | Used to design peptides with stable secondary structures (e.g., β-turns) and enhanced biological activity. |
| Pyrrolidine (B122466) Ring | The inherent rigidity of the proline ring restricts the available phi (φ) torsion angle. pku.edu.cn | Crucial for stabilizing specific protein folds and mediating protein-protein interactions. chemimpex.com |
Development of Advanced Probes and Imaging Agents Based on Hydroxyproline Derivatives
The unique structural properties of hydroxyproline make it an excellent scaffold for the development of advanced molecular probes and imaging agents. nih.govgrotlilab.net These tools are designed to visualize and study biological processes at the molecular level. By modifying the hydroxyproline ring, researchers can create derivatives with specific properties for various imaging modalities.
For instance, the incorporation of fluorine atoms into the hydroxyproline structure has shown significant promise. Fluorinated hydroxyprolines can serve as sensitive probes for ¹⁹F nuclear magnetic resonance (NMR) spectroscopy. acs.org Peptides containing perfluoro-tert-butyl hydroxyproline moieties have been noted for their sharp singlet fluorine signal, suggesting potential applications as high signal-to-noise magnetic resonance probes. nih.gov Furthermore, the stereochemistry of these modifications is critical for biological recognition. Studies have demonstrated that the von Hippel–Lindau (VHL) E3 ubiquitin ligase, a key protein in cellular oxygen sensing, exhibits highly stereoselective recognition of 3-fluoro-4-hydroxyproline diastereoisomers. acs.org This specificity can be exploited to design highly targeted probes for studying specific protein-ligand interactions and cellular pathways.
Table 2: Applications of Hydroxyproline Derivatives in Molecular Probes
| Derivative Type | Imaging Modality | Potential Application | Key Finding |
| Fluorinated Hydroxyprolines | ¹⁹F NMR Spectroscopy | Probing protein conformation and binding events. | The stereochemistry of fluorine substitution dictates molecular recognition by target proteins like VHL ligase. acs.org |
| Perfluoro-tert-butyl Hydroxyproline | Magnetic Resonance Imaging (MRI) | High-resolution imaging agents. | Provides a sharp, high-intensity signal due to nine equivalent fluorine atoms. nih.gov |
| Peptide-based Probes | Fluorescence Microscopy | Tracking peptide uptake and localization in cells. | Bioactive dipeptides like prolyl-hydroxyproline can be labeled to study their cellular transport and mechanism of action. nih.gov |
Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the structural and functional consequences of incorporating modified amino acids like hydroxyproline into peptides and proteins. These simulations provide atomistic-level insights into how hydroxyproline influences peptide conformation, stability, and interactions with solvent molecules. researchgate.net
Table 3: Insights from Molecular Dynamics Simulations of Hydroxyproline
| Parameter Studied | Finding | Significance |
| Structural Stability (RMSD) | Peptides containing hydroxyproline exhibit lower root-mean-square deviation, indicating greater structural stability compared to proline-containing peptides. | Predictive modeling can identify sequences with enhanced stability for therapeutic or biomaterial applications. |
| Hydrogen Bonding | Hydroxyproline promotes the formation of stable, inter-strand hydrogen bonds within the collagen triple helix. researchgate.net | Explains the essential role of post-translational hydroxylation of proline in the structural integrity of collagen. nih.gov |
| Ring Pucker Conformation | The 4-hydroxyl group influences the pyrrolidine ring pucker, which in turn affects the peptide backbone conformation. nih.gov | Allows for the fine-tuning of peptide secondary structure through stereospecific incorporation of hydroxyproline diastereomers. |
| Solvent Accessible Surface Area (SASA) | SASA calculations indicate that collagen is a lipophilic polymer. researchgate.net | Provides insights into the interaction of hydroxyproline-containing peptides with their environment, guiding the design of drug delivery systems. |
Interdisciplinary Research in Biomaterial Science and Nanotechnology using Functionalized Peptides
The incorporation of this compound into peptides opens up vast opportunities in biomaterial science and nanotechnology. Hydroxyproline is a natural and key component of collagen, the most abundant structural protein in animals, making its synthetic derivatives highly valuable for creating biomimetic materials. pku.edu.cnrsc.org These materials can be designed to have specific biological functions and mechanical properties for applications ranging from tissue engineering to drug delivery. chemimpex.com
Researchers are using hydroxyproline-containing peptides to construct novel biodegradable polymers, functionalized hydrogels, and self-assembling nanomaterials. chemimpex.compku.edu.cn The rigid structure of the hydroxyproline ring helps to create well-defined secondary structures, such as the polyproline II helix, which can act as rigid scaffolds or molecular rulers in materials science. pku.edu.cn By functionalizing the hydroxyl group, it is possible to attach other molecules, such as drugs or targeting ligands, to create "smart" biomaterials that can respond to specific biological cues. This interdisciplinary approach, combining peptide chemistry with materials science, is leading to the development of next-generation materials for a wide array of biomedical applications. rsc.org
Table 4: Biomaterials and Nanotechnology Applications of Hydroxyproline-Functionalized Peptides
| Application Area | Material Type | Function of Hydroxyproline | Example |
| Tissue Engineering | Hydrogels, Scaffolds | Promotes structural stability (mimicking collagen), enhances cell adhesion and proliferation. pku.edu.cnnih.gov | Collagen-like peptides that self-assemble into fibrillar matrices for wound healing. rsc.org |
| Drug Delivery | Functionalized Polymers, Nanoparticles | Provides a stable backbone for attaching therapeutic agents and enhances biocompatibility. chemimpex.com | Development of peptide-drug conjugates for targeted therapy. biosynth.com |
| Biomimetic Materials | Biodegradable Polymers (Polypeptides, Polyesters) | Serves as a chiral building block to create polymers with controlled stereochemistry and properties. pku.edu.cn | Synthesis of novel polyesters and polythioesters derived from hydroxyproline. pku.edu.cn |
| Nanoscience | Self-assembling Peptides | The rigid pyrrolidine ring directs the formation of well-ordered nanostructures like fibrils and nanotubes. pku.edu.cn | Oligo-hydroxyproline sequences used as molecular rulers to control spacing in nano-assemblies. pku.edu.cn |
Q & A
Q. What is the synthetic strategy for introducing the tert-butyl protecting group to the 4-hydroxy moiety of D-4-hydroxyproline in Fmoc-O-tert-butyl-D-4-hydroxyproline?
The tert-butyl group is introduced via acid-catalyzed alkylation using isobutylene or tert-butyl bromide under anhydrous conditions. The reaction typically employs a Lewis acid catalyst (e.g., H₂SO₄ or BF₃·OEt₂) to activate the hydroxyl group for nucleophilic substitution. Post-reaction, the product is purified via silica gel chromatography (hexane/EtOAc gradients) to remove unreacted reagents and byproducts. Critical parameters include strict moisture control and reaction temperature optimization (0–25°C) to minimize epimerization at the C2 stereocenter .
Q. How does the tert-butyl group influence the solubility and handling of this compound in solid-phase peptide synthesis (SPPS)?
The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving compatibility with organic solvents like DCM and DMF. For SPPS:
- Solubility : Dissolve in DMF (100 mg/mL) with gentle heating (37°C) and sonication to ensure complete dissolution .
- Coupling Efficiency : Use activators like HBTU/HOBt or OxymaPure/DIC to minimize steric hindrance during amino acid coupling .
- Storage : Store at –20°C (short-term) or –80°C (long-term) under inert gas to prevent tert-butyl cleavage via acidolysis .
Q. What purification methods are recommended for isolating this compound after synthesis?
- Flash Chromatography : Use silica gel with a hexane/EtOAc gradient (3:1 to 1:1) for baseline separation of diastereomers or unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98% by HPLC) .
- Quality Control : Confirm purity via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) and [¹H NMR] to verify tert-butyl integration (δ 1.2–1.4 ppm, 9H singlet) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during this compound synthesis?
Unexpected stereoisomers may arise due to:
- Epimerization : Monitor reaction pH (<2.5) and avoid prolonged exposure to acidic conditions.
- Byproduct Formation : Use chiral HPLC (Chiralpak IA column, heptane/iPrOH) to separate (2S,4R) and (2S,4S) diastereomers. Adjust synthetic protocols (e.g., switch to Fmoc-D-4-hydroxyproline starting material) if racemization exceeds 2% .
- Contradictory NMR Data : Cross-validate with [¹³C DEPT] to confirm tert-butyl connectivity and NOESY for spatial arrangement of the proline ring .
Q. What role does this compound play in modulating peptide secondary structure?
The tert-butyl group induces conformational rigidity in the proline ring, favoring Cγ-endo puckering. This stabilizes:
- β-Turn Motifs : Observed in CD spectra (negative ellipticity at 228 nm).
- Helical Propensity : Enhances α-helix stability in membrane-active peptides by reducing backbone flexibility .
Comparative studies with unprotected hydroxyproline show a 30% increase in helicity (CD analysis) in hydrophobic environments .
Q. How can researchers address tert-butyl deprotection during prolonged SPPS cycles?
Premature deprotection may occur under acidic conditions (e.g., TFA cleavage). Mitigation strategies include:
- Mild Deprotection : Use 1% TFA in DCM (2 × 5 min) instead of standard 95% TFA.
- Orthogonal Protection : Pair tert-butyl with acid-labile resins (Wang resin) to synchronize final global deprotection .
- Real-Time Monitoring : Use LC-MS to detect tert-butyl loss (Δm/z = –56 Da) and adjust protocols iteratively .
Methodological Considerations
Q. What analytical workflows are essential for characterizing this compound in complex peptide conjugates?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.
- 2D NMR : HSQC and HMBC to assign tert-butyl and proline ring correlations.
- Chiral Analysis : Compare optical rotation ([α]D²⁵) with literature values (e.g., [α]D²⁵ = –32.5° for D-configuration) .
Q. How can researchers optimize the synthesis of this compound for scale-up (>10 g)?
- Continuous Flow Reactors : Improve yield (85% → 92%) by maintaining precise temperature control.
- Green Chemistry : Replace tert-butyl bromide with recyclable ionic liquids (e.g., [BMIM][BF₄]) to reduce waste.
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and terminate at >95% conversion .
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC purity reports from different laboratories?
Discrepancies often arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
